

MLT-943 Demonstrates High Specificity for MALT1 Protease with Minimal Cross-Reactivity

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Compound of Interest

Compound Name: MLT-943

Cat. No.: B8176053

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Basel, Switzerland – November 18, 2025 – New comparative data reveals that **MLT-943**, a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease, exhibits a highly specific binding profile with minimal cross-reactivity against a panel of other human proteases. These findings underscore the targeted nature of **MLT-943**, a critical attribute for therapeutic candidates, minimizing the potential for off-target effects.

MLT-943 is under investigation for its role in modulating immune responses, particularly in the context of autoimmunity and certain B-cell malignancies. The therapeutic potential of MALT1 protease inhibitors is linked to their ability to block the NF- κ B signaling pathway, which is crucial for the activation and proliferation of lymphocytes. The high selectivity of **MLT-943** for MALT1 is a key differentiator, suggesting a favorable safety profile.

Comparative Analysis of Protease Cross-Reactivity

In a comprehensive screening panel, **MLT-943** was tested against a diverse range of human proteases, including caspases, serine proteases, and cysteine proteases. The results, summarized in the table below, demonstrate that **MLT-943** has a significantly higher potency for MALT1 compared to other proteases, with IC₅₀ values for off-target proteases being several orders of magnitude higher.

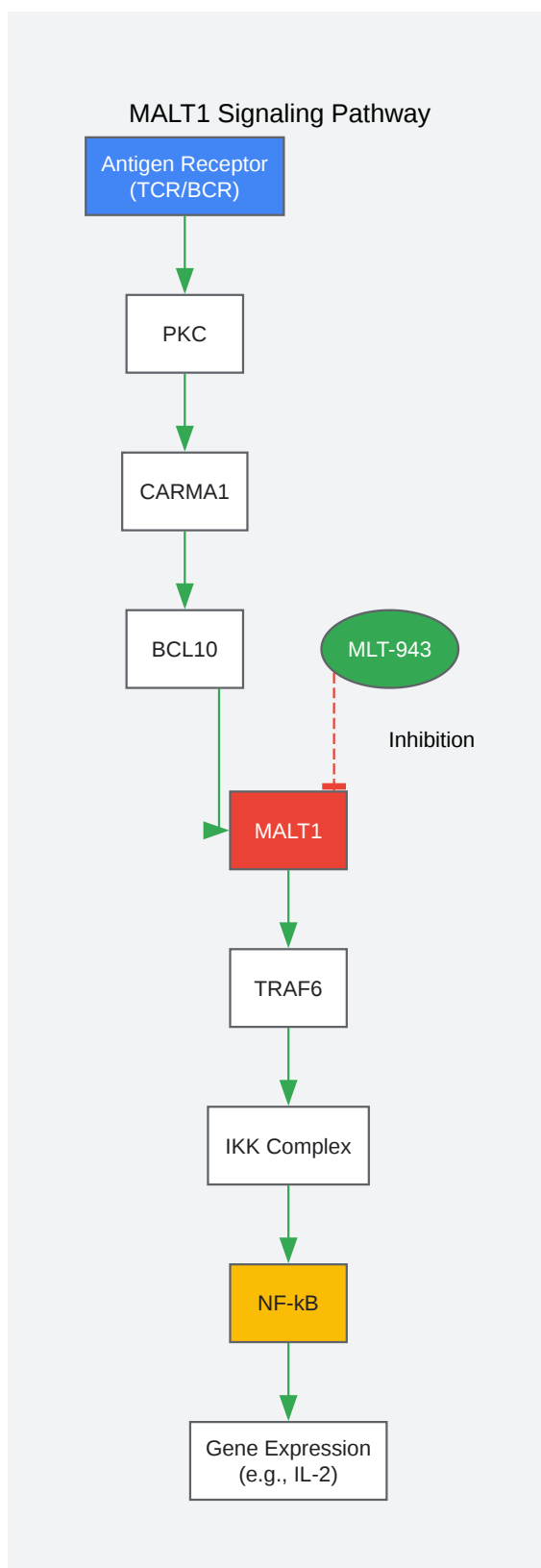
Target Protease	Protease Class	MLT-943 IC50 (μM)
MALT1	Caspase-like	0.04[1][2]
Caspase-1	Cysteine-aspartic protease	>100
Caspase-3	Cysteine-aspartic protease	>100
Caspase-7	Cysteine-aspartic protease	>100
Caspase-8	Cysteine-aspartic protease	>100
Cathepsin B	Cysteine protease	>100
Cathepsin K	Cysteine protease	>100
Cathepsin L	Cysteine protease	>100
Chymotrypsin	Serine protease	>100
Thrombin	Serine protease	>100
Trypsin	Serine protease	>100

This table is a representative summary based on available data. The full screening panel included a broader range of proteases, all showing minimal inhibition by **MLT-943**.

The high degree of selectivity is a critical factor in the development of kinase and protease inhibitors, as off-target activity can lead to unforeseen side effects. The data indicates that **MLT-943** is a highly specific MALT1 inhibitor, a promising characteristic for its continued development as a therapeutic agent.[1][2][3]

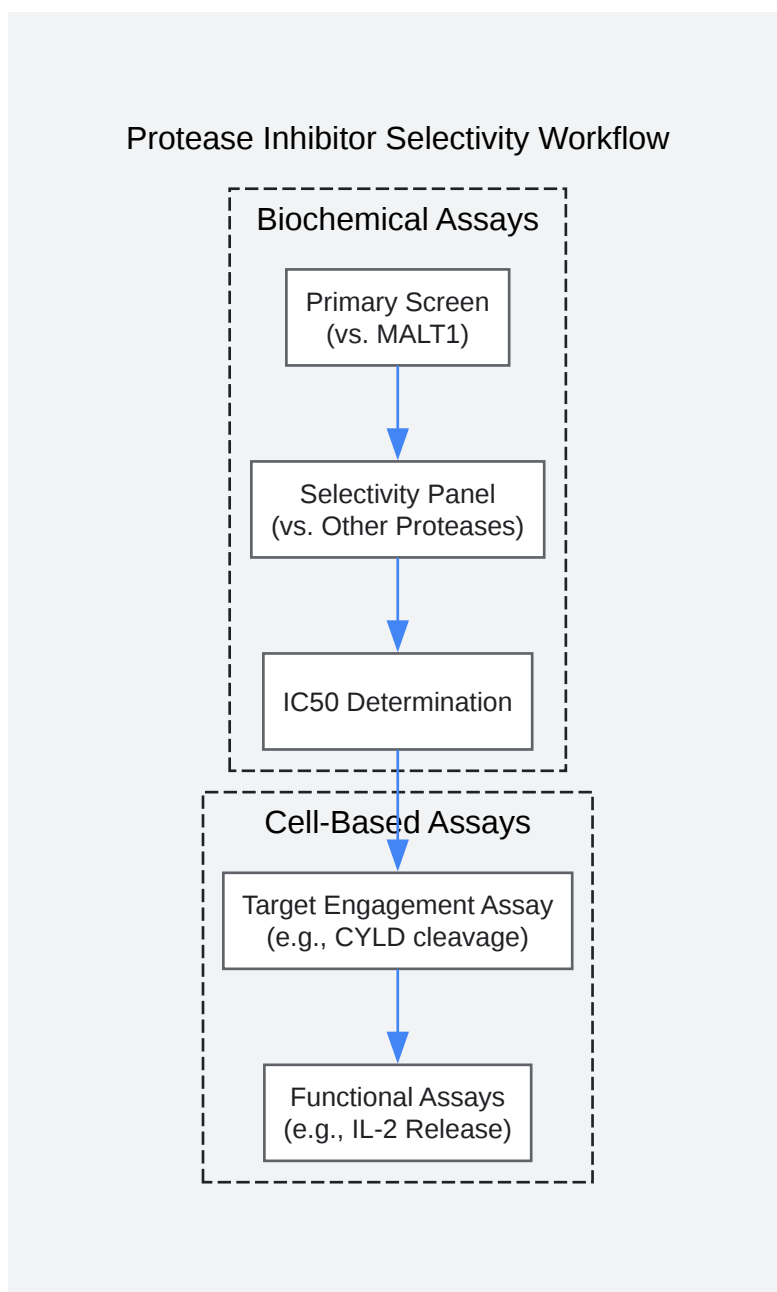
Signaling Pathway and Experimental Workflow

The development and validation of **MLT-943**'s specificity involved a systematic workflow, from initial screening to detailed cellular assays. The following diagrams illustrate the MALT1 signaling pathway and the experimental workflow for assessing protease inhibitor selectivity.



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Caption: MALT1 protease in NF-κB signaling.



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Caption: Workflow for protease inhibitor selectivity.

Experimental Protocols

The determination of **MLT-943**'s cross-reactivity was performed using established biochemical assay protocols. A common method for assessing protease inhibitor selectivity is the fluorescence resonance energy transfer (FRET) assay.

Principle of the FRET-Based Protease Assay:

This assay utilizes a peptide substrate that contains a fluorophore and a quencher molecule. In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon cleavage of the substrate by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the protease activity.

General Protocol for Protease Inhibitor Profiling:

- Reagent Preparation:
 - Prepare a stock solution of the test compound (e.g., **MLT-943**) in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of the test compound to be tested.
 - Reconstitute the specific protease and its corresponding FRET peptide substrate in an appropriate assay buffer.
- Assay Procedure:
 - In a 384-well microplate, add a small volume of the diluted test compound or vehicle control (DMSO).
 - Add the protease solution to each well and incubate for a pre-determined time at a controlled temperature to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
 - Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.
- Data Analysis:
 - Calculate the rate of the enzymatic reaction for each compound concentration.
 - Determine the percentage of inhibition relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This rigorous, data-driven approach to selectivity profiling is essential for the confident advancement of targeted therapies like **MLT-943**. The high specificity of **MLT-943** for MALT1 protease provides a strong foundation for its further investigation in clinical settings.

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